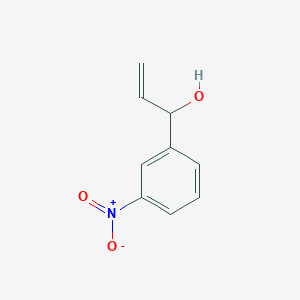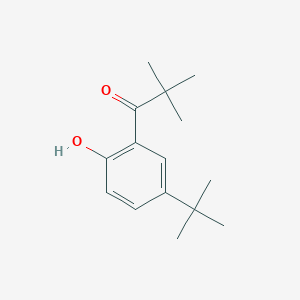
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a dimethylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of flow microreactors has been shown to enhance the yield and purity of the product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
4-tert-Butyl-2,6-dibenzoylphenol: Similar in structure but with two benzoyl groups instead of a dimethylpropanone group.
tert-Butylbenzene: Lacks the hydroxy and carbonyl groups, making it less reactive.
2,6-Dibenzoylhydroquinone: Contains hydroquinone instead of a single hydroxy group.
Uniqueness: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its combination of a tert-butyl group, a hydroxyphenyl group, and a dimethylpropanone backbone. This unique structure imparts specific chemical properties that make it valuable in various applications.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(16)11(9-10)13(17)15(4,5)6/h7-9,16H,1-6H3 |
Clave InChI |
GZGNSIVADPEUFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


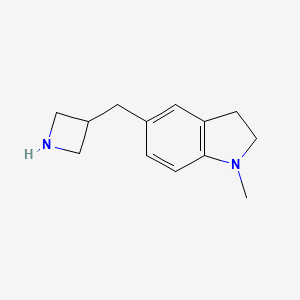

![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)
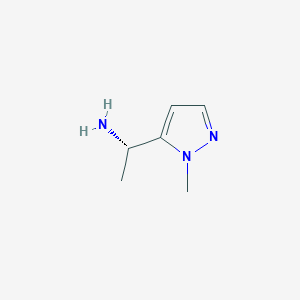

![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
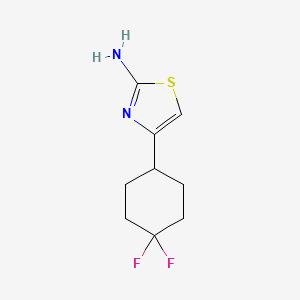

![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
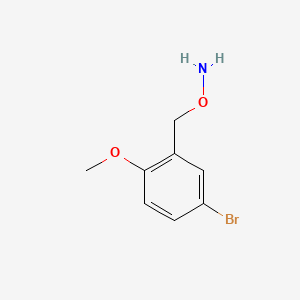
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
